molecular formula C20H16N8O5 B11695012 ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

Katalognummer: B11695012
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: JCELZPSKEJJCRI-SRZZPIQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate is a complex organic compound with a molecular formula of C20H16N8O5 and a molecular weight of 448.39 g/mol . This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a hydrazinyl group, and an oxadiazolo-pyrazinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate involves several steps. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-nitrobenzylidene)hydrazine. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form the oxadiazolo-pyrazinyl moiety. Finally, this compound is esterified with ethyl 4-aminobenzoate under reflux conditions to yield the desired product .

Analyse Chemischer Reaktionen

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinyl group can undergo nucleophilic substitution reactions with electrophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The oxadiazolo-pyrazinyl moiety can interact with DNA and RNA, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate is unique due to its combination of functional groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their specific biological activities and applications.

Eigenschaften

Molekularformel

C20H16N8O5

Molekulargewicht

448.4 g/mol

IUPAC-Name

ethyl 4-[[5-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C20H16N8O5/c1-2-32-20(29)12-7-9-14(10-8-12)22-16-17(24-19-18(23-16)26-33-27-19)25-21-11-13-5-3-4-6-15(13)28(30)31/h3-11H,2H2,1H3,(H,22,23,26)(H,24,25,27)/b21-11+

InChI-Schlüssel

JCELZPSKEJJCRI-SRZZPIQSSA-N

Isomerische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.